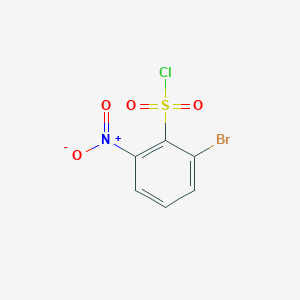
2-bromo-6-nitrobenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-6-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3BrClNO4S and a molecular weight of 300.52 g/mol . This compound is known for its reactivity and is used in various chemical reactions and applications.
Mechanism of Action
Target of Action
Sulfonyl chloride compounds typically react with nucleophilic functional groups, such as amines or alcohols .
Mode of Action
The mode of action of 2-Bromo-6-nitrobenzenesulphonyl chloride involves the reaction of the sulfonyl chloride group with nucleophilic functional groups, such as amines or alcohols, to form covalent bonds . This reaction results in the formation of sulfonamide or sulfonate ester derivatives, which can be further manipulated in organic synthesis .
Result of Action
The formation of sulfonamide or sulfonate ester derivatives suggests potential modifications to biomolecules that could impact cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-nitrobenzenesulfonyl chloride typically involves the nitration of 2-bromobenzenesulphonyl chloride. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-nitrobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromo and nitro) on the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar solvents like ethanol or dimethylformamide (DMF).
Major Products Formed
Scientific Research Applications
2-bromo-6-nitrobenzenesulfonyl chloride has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-nitrobenzenesulphonyl chloride
- 2-Fluoro-6-nitrobenzenesulphonyl chloride
- 2-Iodo-6-nitrobenzenesulphonyl chloride
Comparison
2-bromo-6-nitrobenzenesulfonyl chloride is unique due to the presence of the bromo group, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromo group is larger and less electronegative than the fluoro and chloro groups, which affects the compound’s reactivity and the types of reactions it undergoes .
Properties
IUPAC Name |
2-bromo-6-nitrobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHVEOZHKOGSBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261675-40-4 |
Source


|
| Record name | 2-Bromo-6-nitrobenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














